1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester
Overview
Description
1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester is a chemical compound belonging to the class of quinolone antibiotics. These compounds are known for their antibacterial properties and are widely used in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester typically involves the cyclization of a suitable precursor, such as a β-ketoester, under acidic conditions. The reaction conditions include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the naphthyridine core followed by esterification to introduce the ethyl ester group. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various substituted naphthyridines.
Scientific Research Applications
1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including other pharmaceuticals and organic compounds.
Biology: It is employed in biological studies to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: As an antibacterial agent, it is used in the treatment of bacterial infections, particularly those caused by gram-negative bacteria.
Industry: The compound is utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to bacterial cell death.
Molecular Targets and Pathways Involved:
DNA Gyrase: An enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.
Topoisomerase IV: An enzyme involved in the separation of replicated bacterial chromosomes.
Comparison with Similar Compounds
Nalidixic Acid: A quinolone antibiotic used primarily for urinary tract infections.
Ciprofloxacin: A broad-spectrum antibiotic used to treat a variety of bacterial infections.
Norfloxacin: Another quinolone antibiotic with similar antibacterial properties.
Properties
IUPAC Name |
ethyl 4-oxo-1H-1,7-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-13-9-6-12-4-3-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKSGMDIKULQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704464 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862546-07-4 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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